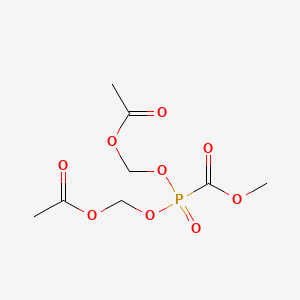
Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, methyl ester is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes both ester and phosphinocarboxylic acid functionalities. Its versatility makes it a valuable reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, methyl ester typically involves the reaction of acetyloxymethoxy derivatives with oxophosphinocarboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired ester bond. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, oxides, and substituted esters. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ester bonds and phosphinocarboxylic acid derivatives.
Biology: The compound is employed in biochemical studies to investigate enzyme-catalyzed reactions involving ester and phosphinocarboxylic acid groups.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester and phosphinocarboxylic acid groups play a crucial role in binding to these targets and modulating their activity. The compound’s effects are mediated through pathways involving ester hydrolysis and phosphinocarboxylic acid interactions .
Comparison with Similar Compounds
Similar Compounds
- Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, ethyl ester
- Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, propyl ester
- Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, butyl ester
Uniqueness
Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, methyl ester stands out due to its specific ester and phosphinocarboxylic acid functionalities, which confer unique reactivity and binding properties. Compared to its analogs, the methyl ester variant offers distinct advantages in terms of solubility, reactivity, and ease of handling in various chemical processes .
Properties
CAS No. |
157977-93-0 |
|---|---|
Molecular Formula |
C8H13O9P |
Molecular Weight |
284.16 g/mol |
IUPAC Name |
[acetyloxymethoxy(methoxycarbonyl)phosphoryl]oxymethyl acetate |
InChI |
InChI=1S/C8H13O9P/c1-6(9)14-4-16-18(12,8(11)13-3)17-5-15-7(2)10/h4-5H2,1-3H3 |
InChI Key |
OBKZVMAQZJNKHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOP(=O)(C(=O)OC)OCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















